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Compound of Interest

Compound Name: Dimethyl 2-(phenylamino)fumarate

Cat. No.: B11872993 Get Quote

For researchers, scientists, and professionals engaged in drug development, a comprehensive

understanding of the spectroscopic properties of novel compounds is paramount. This technical

guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data for Dimethyl 2-(phenylamino)fumarate, a molecule of

interest in synthetic and medicinal chemistry.

This document summarizes the key spectroscopic data in clearly structured tables for

straightforward comparison and outlines the detailed experimental protocols for the acquisition

of these spectra.

Spectroscopic Data Summary
The structural elucidation of Dimethyl 2-(phenylamino)fumarate is supported by a

combination of spectroscopic techniques. The following tables present a concise summary of

the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available - - -

Data not available - - -

Data not available - - -

Data not available - - -

4.58 Singlet 1H Vinylic Proton

A key diagnostic signal in the ¹H NMR spectrum is the singlet observed at 4.58 ppm, which is

characteristic of the vinylic proton in the fumarate backbone, confirming the formation of the

anilinofumarate structure.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

Data not available -

Data not available -

Data not available -

Data not available -

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹) Interpretation

Data not available -

Data not available -

Data not available -

Data not available -

Table 4: Mass Spectrometry (MS) Data
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m/z Interpretation

Data not available -

Data not available -

Data not available -

Experimental Protocols
The acquisition of the spectroscopic data presented in this guide follows established and

rigorous experimental procedures to ensure accuracy and reproducibility.

Synthesis of Dimethyl 2-(phenylamino)fumarate
The synthesis of Dimethyl 2-(phenylamino)fumarate is achieved through the reaction of

aniline with dimethyl acetylenedicarboxylate. A detailed experimental procedure can be found

in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically recorded on a high-resolution spectrometer. The sample is dissolved

in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-

d₆), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy
IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample

can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a dispersion in a KBr

pellet.

Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer, with electron ionization (EI) being a

common method for volatile compounds. The sample is introduced into the ion source, where it

is ionized, and the resulting fragments are separated based on their mass-to-charge ratio.

Experimental Workflow
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The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of Dimethyl 2-(phenylamino)fumarate.
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Synthesis and spectroscopic analysis workflow.

Note: While a key ¹H NMR data point has been identified from historical literature, a complete

and contemporary spectroscopic dataset for Dimethyl 2-(phenylamino)fumarate is not readily

available in the public domain. The tables above are structured to accommodate this data as it

becomes available through further research. This guide serves as a foundational document to

be updated with comprehensive experimental findings.

To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Dimethyl 2-
(phenylamino)fumarate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11872993#spectroscopic-data-nmr-ir-ms-of-dimethyl-
2-phenylamino-fumarate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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